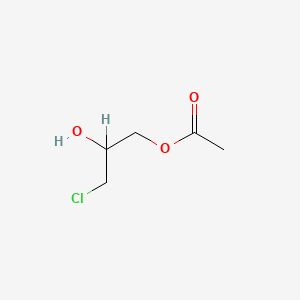

3-Chloro-2-hydroxypropyl acetate

Descripción general

Descripción

3-Chloro-2-hydroxypropyl acetate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is used as an intermediate in organic synthesis and has applications in various industries, including pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloro-2-hydroxypropyl acetate can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-hydroxypropyl acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form 3-chloro-2-hydroxypropyl alcohol and acetic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with temperatures ranging from room temperature to 100°C.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis Products: The primary products of hydrolysis are 3-chloro-2-hydroxypropyl alcohol and acetic acid.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-Chloro-2-hydroxypropyl acetate is utilized as an intermediate in the synthesis of various organic compounds. Its reactive chloropropyl moiety allows it to engage in nucleophilic substitution reactions, which are fundamental in organic synthesis. The compound can also participate in condensation reactions, contributing to the formation of more complex molecules.

Biology

The compound plays a vital role in biological research, particularly in the modification of biomolecules. It is employed in studies investigating enzyme mechanisms and interactions with cellular components. For instance, its ability to form covalent bonds with nucleophilic sites on biomolecules can lead to enzyme inhibition or activation, influencing cellular metabolism and signaling pathways.

Medicine

In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceutical agents. Its derivatives can be designed to target specific biological pathways or diseases, making it a valuable component in drug development.

Industry

The industrial applications of this compound include its use in producing surfactants, resins, and coatings. These products leverage the chemical properties of this compound to enhance performance characteristics such as stability and efficacy.

Case Study 1: Synthesis of Pharmaceutical Agents

A notable application of this compound is its use in synthesizing antiviral agents. Research has demonstrated that derivatives of this compound exhibit inhibitory effects on viral proteases, which are crucial for viral replication. By modifying the structure of this compound, researchers have developed compounds that specifically target non-catalytic cysteine residues in viral proteases, leading to potential therapeutic applications against viral infections .

Case Study 2: Enzyme Mechanism Studies

In a study focusing on enzyme mechanisms, this compound was utilized to probe the active sites of specific enzymes. The compound's ability to form stable complexes with enzymes allowed researchers to elucidate the catalytic mechanisms involved in various biochemical reactions. This research has implications for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

Data Tables

| Industry | Application Description |

|---|---|

| Chemistry | Intermediate for organic synthesis |

| Biology | Modification of biomolecules; enzyme mechanism studies |

| Medicine | Precursor for pharmaceutical agents |

| Industry | Production of surfactants, resins, and coatings |

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-hydroxypropyl acetate involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is utilized in organic synthesis to introduce functional groups into molecules .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-2-hydroxypropyl methacrylate: Similar in structure but contains a methacrylate group instead of an acetate group.

3-Chloro-2-hydroxypropyl trimethylammonium chloride: Contains a quaternary ammonium group, making it more hydrophilic and suitable for different applications.

Uniqueness

3-Chloro-2-hydroxypropyl acetate is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for use in various chemical reactions and industrial applications. Its ability to undergo nucleophilic substitution reactions also makes it a valuable intermediate in organic synthesis .

Actividad Biológica

3-Chloro-2-hydroxypropyl acetate (CHPA) is a compound of increasing interest in various fields, including medicinal chemistry, polymer science, and environmental studies. This article explores its biological activity, mechanisms of action, and implications for health and industry, supported by data tables and case studies.

- Molecular Formula : C₅H₉ClO₃

- Molecular Weight : 150.58 g/mol

- Structure : CHPA contains a chloro group and a hydroxyl group, which contribute to its reactivity and biological interactions.

CHPA's biological activity is primarily attributed to its ability to interact with cellular components, influencing various biochemical pathways:

- Cell Membrane Permeability : CHPA has been shown to alter the permeability of cell membranes, impacting ion transport and cellular signaling.

- Enzyme Interactions : The hydroxyl group allows CHPA to form hydrogen bonds with amino acids in enzymes, potentially inhibiting or activating enzymatic activity.

- Gene Expression Modulation : Studies indicate that CHPA can affect gene expression related to stress responses and metabolic pathways.

Cellular Effects

- Toxicity : At high concentrations, CHPA exhibits cytotoxic effects in various cell lines, leading to apoptosis or necrosis. For example, in vitro studies have demonstrated significant cell death in human lung cancer cells at elevated doses.

- Enhancement of Cellular Functions : Conversely, at lower doses, CHPA may enhance metabolic activities and promote cell proliferation.

Case Studies

-

Occupational Exposure Study :

A study involving workers exposed to epichlorohydrin (ECH), a precursor of CHPA, found that DNA adducts formed from CHPA could serve as biomarkers for occupational exposure. The presence of 7-(3-chloro-2-hydroxypropyl)guanine was detected in blood samples from exposed workers, indicating potential genotoxic effects . -

Polymer Synthesis Application :

Research into the use of CHPA in the synthesis of block copolymers reveals its role in modifying physical properties such as hydrophilicity and mechanical strength. This has implications for developing materials used in drug delivery systems and coatings .

Biochemical Pathways

CHPA participates in various metabolic pathways:

- Nucleophilic Substitution Reactions : The chloro group in CHPA can engage in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

- Metabolism : In animal models, the metabolism of CHPA involves conjugation with glutathione and subsequent excretion via urine. This pathway is crucial for mitigating potential toxicity.

Toxicological Profile

The toxicological effects of CHPA have been characterized through various studies:

Propiedades

IUPAC Name |

(3-chloro-2-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIBUEQIBYRALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285790 | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24573-30-6 | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24573-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024573306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3-chloro-, 1-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using cesium-modified heteropolyacid catalysts for this reaction compared to other methods?

A: Traditional methods for synthesizing 3-chloro-2-hydroxypropyl acetate often suffer from low selectivity, harsh reaction conditions, and the formation of undesirable byproducts. The research presented in the paper [] highlights the benefits of using cesium-modified heteropolyacid catalysts supported on clay:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.